molecular formula C15H12ClN3O B5762789 2-(1H-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamide

2-(1H-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamide

Cat. No. B5762789
M. Wt: 285.73 g/mol
InChI Key: YJHPKHVOZBXEDY-UHFFFAOYSA-N
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Description

The compound “2-(1H-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamide” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are very important in medicinal chemistry. They consist of a benzene ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a fused ring system consisting of a benzene ring and an imidazole ring . The presence of the acetamide group (-NHCOCH3) and the chlorophenyl group (C6H4Cl) further modifies the structure of the basic benzimidazole molecule.


Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including alkylation, acylation, and halogenation . The specific reactivity of “2-(1H-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamide” would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Benzimidazoles are generally stable compounds with high melting points . The presence of the acetamide and chlorophenyl groups in “2-(1H-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamide” would likely affect its solubility, stability, and reactivity.

Mechanism of Action

The mechanism of action of benzimidazole derivatives often involves interaction with biological targets such as enzymes or receptors . The specific mechanism of action for “2-(1H-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamide” is not known without further study.

Future Directions

The study of benzimidazole derivatives is an active area of research due to their wide range of biological activities . Future research on “2-(1H-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamide” could involve exploring its potential biological activities and optimizing its synthesis.

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c16-11-5-7-12(8-6-11)18-15(20)9-19-10-17-13-3-1-2-4-14(13)19/h1-8,10H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHPKHVOZBXEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamide

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